6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Overview
Description
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a nitrofuran moiety, and an ethyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The nitrofuran moiety is then introduced through a condensation reaction with 5-nitrofuran-2-carbaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, the nitrofuran moiety can generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Similar core structure but lacks the nitrofuran moiety.
Thieno[3,4-b]pyridine derivatives: Different ring fusion but similar biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Different heterocyclic system but similar enzyme inhibition properties .
Uniqueness
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of both the thieno[2,3-d]pyrimidine core and the nitrofuran moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-ethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-2-9-5-10-12(14-7-15-13(10)22-9)17-16-6-8-3-4-11(21-8)18(19)20/h3-7H,2H2,1H3,(H,14,15,17)/b16-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXKMFMYLGCBBM-SOFYXZRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NN=CC3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(N=CN=C2S1)N/N=C\C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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